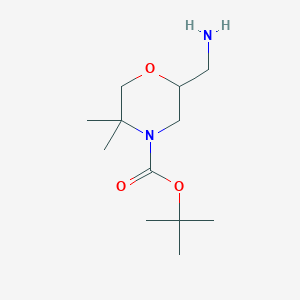

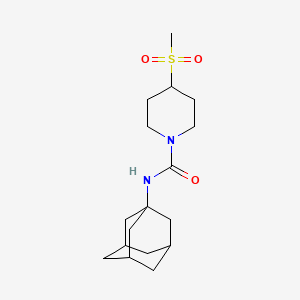

![molecular formula C12H15BrClN3O B2381955 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl CAS No. 58878-84-5](/img/structure/B2381955.png)

5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl (5-Br-PIBD) is a small molecule that is commonly used in scientific research. It has a wide range of applications, from its use in biochemical and physiological studies to its ability to act as a building block for more complex molecules. 5-Br-PIBD is a versatile compound that can be easily synthesized and manipulated in the laboratory.

Applications De Recherche Scientifique

Synthesis and Characterization

- A study by (Shevchuk et al., 2012) details the preparation of 3- and 4-(1H-azol-1-yl)piperidines, including benzo analogues, through a method involving arylation and reduction. This synthesis approach is relevant for derivatives of 5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl.

Potential in Antitubercular Agents

- Research by (Raju, Sasidhar, & Vidyadhara, 2020) synthesized and characterized derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one. This study found some molecules with significant antitubercular activity, highlighting the potential medical applications of related compounds.

Cancer Treatment Research

- A study by (Teffera et al., 2013) investigated a compound structurally similar to this compound for its potential in cancer treatment, examining its pharmacokinetics and hydrolysis-mediated clearance.

Corrosion Inhibition

- The inhibitive properties of benzimidazole derivatives, including piperidine variants, on corrosion were studied by (Yadav et al., 2016). This research indicates the potential of such compounds in industrial applications for corrosion protection.

Neurotransmitter Receptor Antagonists

- Compounds similar to this compound were synthesized and evaluated for their role as dual 5-HT7/5-HT2A serotonin receptor antagonists, as reported by (Deau et al., 2015). This research is crucial for understanding the therapeutic potential in neuropsychiatric disorders.

Anti-Inflammatory Applications

- A study by (Li et al., 2015) identified derivatives of 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole as potent anti-inflammatory agents, highlighting the potential for treating inflammatory conditions.

Antitumor Activity

- The antitumor activities of derivatives containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties were explored in a study by (Liu et al., 2012), indicating the potential of similar compounds in cancer treatment.

Antibacterial Properties

- Research on N-substituted derivatives of a similar compound demonstrated moderate to high antibacterial activity, as detailed by (Khalid et al., 2016). This suggests the potential of this compound in developing new antibiotics.

Catalysis

- A study by (贾健欢 et al., 2011) demonstrated the role of similar compounds in CuI-catalyzed hydroxylation, indicating their potential use in chemical synthesis.

Dual Receptor Binding Affinities

- The dual D2 and 5-HT1A receptor binding affinities of similar compounds were studied by (Ullah, 2014), pointing to their potential use in treating neurological disorders.

Antimicrobial Agents

- Novel derivatives of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one were synthesized and evaluated for antimicrobial activity in a study by (Patel et al., 2013), suggesting a role in developing new antimicrobial drugs.

Propriétés

IUPAC Name |

6-bromo-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O.ClH/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2,(H,15,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYETYOFPXYOAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=C(C=C(C=C3)Br)NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

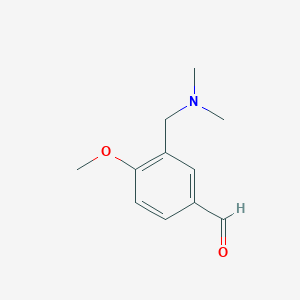

![2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2381880.png)

![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)

![3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2381884.png)

![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2381886.png)

![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)

![N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2381892.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2381893.png)

![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)